Digoxigenin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

In Situ Hybridization (ISH)

One prominent application of DIG-labeled probes is in situ hybridization (ISH). ISH allows researchers to localize specific DNA or RNA sequences within a cell or tissue section. DIG functions as a marker attached to a probe complementary to the target sequence. Following hybridization, the DIG is detected using specific antibodies conjugated to enzymes like alkaline phosphatase or horseradish peroxidase. These enzymes then generate a colored precipitate or chemiluminescent signal, revealing the location of the target sequence within the sample []. Compared to traditional radioactive methods, DIG offers several advantages, including:

- Safety: Eliminates the risks associated with handling radioactive materials.

- Sensitivity: DIG detection methods can be highly sensitive, allowing for the detection of even rare transcripts.

- Versatility: DIG probes can be used for various ISH applications, including mRNA, DNA, and microRNA detection [].

Southern and Northern Blotting

DIG-labeled probes are also employed in Southern and Northern blotting techniques. Southern blotting focuses on detecting specific DNA fragments separated by gel electrophoresis, while Northern blotting targets RNA molecules. Similar to ISH, DIG-labeled probes hybridize with their complementary targets on the blot. Subsequent detection using anti-DIG antibodies allows researchers to visualize the specific DNA or RNA fragments of interest [].

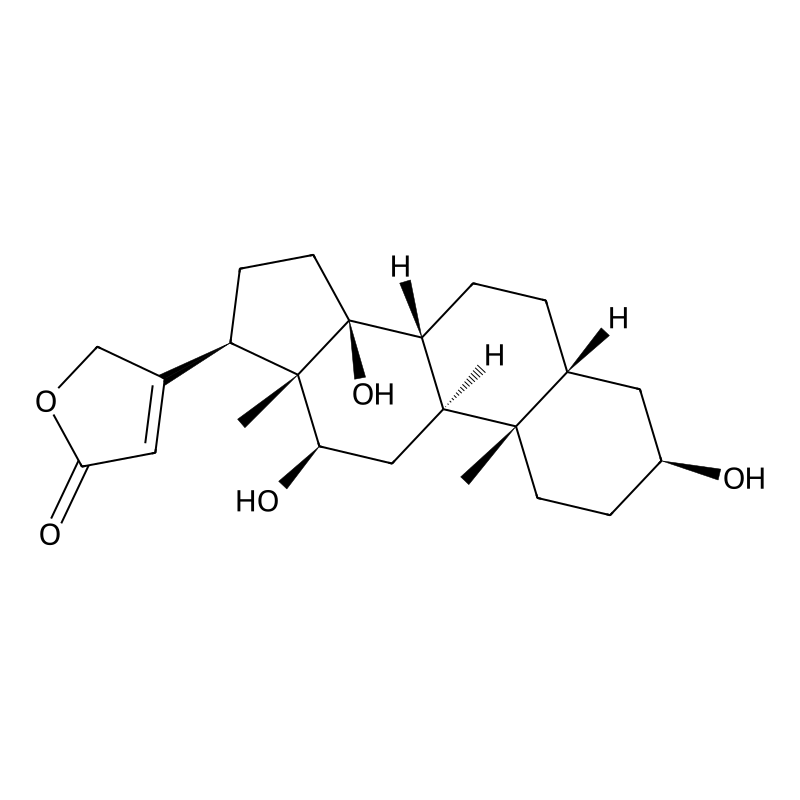

Digoxigenin is a cardenolide, a type of steroid compound, primarily derived from the plants Digitalis purpurea, Digitalis orientalis, and Digitalis lanata. It serves as the aglycone of digoxin, a well-known cardiac glycoside used in medicine. The chemical structure of digoxigenin is characterized by its steroid backbone, which includes a furan-2-one moiety linked to a cyclopenta[a]phenanthrene derivative. Its molecular formula is , and it has a molecular weight of approximately 390.51 g/mol .

Digoxigenin is notable for its high antigenicity, making it useful in various molecular biology applications, particularly as a hapten for the detection of biomolecules in assays .

DIG itself does not have a direct biological mechanism of action. However, it serves as a "tag" on biomolecules, enabling their detection through specific antibody binding. This indirect mechanism underlies its application in molecular biology techniques for visualizing and quantifying targeted DNA or RNA molecules [].

- Hydrolysis: Digoxigenin can be obtained through the hydrolysis of digoxin, where the sugar moieties are cleaved to yield the aglycone form .

- Acetylation: It can be acetylated to produce derivatives such as digoxigenin diacetate, which is formed by reacting digoxigenin with acetic anhydride in pyridine .

- Reduction: Reduction reactions can yield compounds like 20:22-dihydrodigoxigenin, which involves hydrogenation using platinum catalysts .

- Oxidation: The compound can also be oxidized to form digitoxigenone, indicating its versatility in synthetic chemistry .

These reactions highlight the compound's potential for modification and application in various chemical contexts.

Digoxigenin exhibits significant biological activity primarily through its role as a cardiac glycoside. It functions by inhibiting sodium-potassium ATPase, leading to increased intracellular calcium concentrations and enhanced cardiac contractility. This mechanism underlies its use in treating heart conditions such as atrial fibrillation and heart failure .

In addition to its pharmacological effects, digoxigenin is utilized in various laboratory techniques due to its ability to bind specifically to anti-digoxigenin antibodies. This property is exploited in immunoassays and hybridization techniques for detecting nucleic acids and proteins .

Digoxigenin can be synthesized through several methods:

- Extraction from Plants: The primary source is extraction from Digitalis species, where it exists as part of glycosides.

- Hydrolysis of Digoxin: This method involves treating digoxin with acids or enzymes to cleave the sugar components, yielding digoxigenin.

- Chemical Synthesis: Various synthetic routes have been developed that involve multiple steps of functional group transformations including oxidation, reduction, and acetylation .

These synthesis methods allow for both natural extraction and synthetic production depending on the desired application.

Digoxigenin has diverse applications across several fields:

- Molecular Biology: It is widely used as a non-radioactive label for nucleic acid probes in techniques such as in situ hybridization and polymerase chain reaction (PCR) .

- Immunoassays: Anti-digoxigenin antibodies are employed in enzyme-linked immunosorbent assays (ELISA) for quantifying proteins and other biomolecules .

- Pharmaceutical Research: Its biological activity makes it a candidate for research into new therapeutic agents targeting cardiac diseases .

The versatility of digoxigenin makes it an invaluable tool in both research and clinical settings.

Studies have shown that digoxigenin interacts with various proteins and enzymes within biological systems. For instance, its binding affinity with anti-digoxigenin antibodies is critical for the development of sensitive detection methods in immunoassays. The dissociation constant (Kd) for this interaction has been estimated at around 12 nM, highlighting its effectiveness compared to other haptens like biotin .

Furthermore, investigations into its metabolism reveal that digoxigenin undergoes limited biotransformation in humans, suggesting that its pharmacokinetics may differ significantly from those of other cardiac glycosides like digoxin .

Several compounds share structural similarities with digoxigenin, primarily within the class of cardenolides. Notable examples include:

- Digoxin: A glycoside that includes digoxigenin as its aglycone; used clinically for heart conditions.

- Digitoxin: Another cardiac glycoside that differs by having additional sugar moieties compared to digoxin.

- Strophanthidin: A cardenolide with similar biological activity but distinct structural features.

- Ouabain: A potent cardenolide used in research; it has different pharmacological properties compared to digoxigenin.

| Compound | Structure Type | Clinical Use |

|---|---|---|

| Digoxin | Glycoside | Heart failure treatment |

| Digitoxin | Glycoside | Cardiac arrhythmias |

| Strophanthidin | Cardenolide | Research on cardiac function |

| Ouabain | Cardenolide | Research on ion transport |

The uniqueness of digoxigenin lies in its role as an immuno-tag and its specific binding properties that facilitate various laboratory techniques, distinguishing it from other cardenolides primarily used for their pharmacological effects .

Biogenesis in Digitalis Species: Lanata vs. Purpurea Variants

The biosynthesis of digoxigenin exhibits significant variation between the two primary commercial sources: Digitalis lanata and Digitalis purpurea. Recent molecular investigations have revealed fundamental differences in the enzymatic machinery and metabolic profiles between these species [1] [3] [4].

Digitalis lanata has emerged as the preferred commercial source for digoxin production due to its superior cardenolide accumulation patterns. The species demonstrates enhanced production of lanatoside C, which serves as the primary precursor for digoxin synthesis through enzymatic conversion processes [5] [6]. Quantitative analyses have shown that Digitalis lanata leaves contain digoxin concentrations ranging from 8.6 to 13.2 μg per 100 mg dry weight, with lanatoside C concentrations significantly higher at 55.8 to 153.2 μg per 100 mg dry weight [7]. This substantial precursor pool enables efficient digoxin production through controlled enzymatic hydrolysis using digilanidase enzymes [6].

In contrast, Digitalis purpurea exhibits a markedly different cardenolide profile, with digitoxin serving as the predominant cardiac glycoside rather than digoxin [8] [5]. The species produces purpurea glycosides A and B as major components, which contain digitoxigenin rather than digoxigenin as the aglycone moiety [8]. Biotransformation studies have demonstrated that when digoxin is introduced exogenously to Digitalis purpurea systems, it undergoes conversion to desacetyl lanatoside C and various B and E series glycosides, but shows minimal formation of A series cardenolides [8].

The fundamental biosynthetic pathway initiation has been elucidated through recent breakthrough research identifying the cytochrome P450 sterol side-chain cleaving enzyme (P450scc) as CYP87A4 [1] [3] [2]. This enzyme catalyzes the first and rate-limiting step in cardiac glycoside biosynthesis by converting both cholesterol and campesterol to pregnenolone, thus establishing that digoxigenin biosynthesis originates from dual sterol precursors rather than cholesterol alone as previously hypothesized [1] [3].

The CYP87A4 enzyme demonstrates remarkable substrate promiscuity, efficiently processing both animal-derived cholesterol and plant-specific campesterol through identical side-chain cleavage mechanisms [3]. Phylogenetic analysis reveals that this enzyme arose from gene duplication events within the CYP87A family and exhibits no sequence homology with mammalian P450scc (CYP11A1), representing a compelling example of convergent evolution [1] [2]. The enzyme utilizes plant cytochrome P450 reductase as its redox partner, contrasting with the mammalian system that employs adrenodoxin and adrenodoxin reductase [3].

Differential expression patterns of key biosynthetic enzymes account for the observed species-specific variations in cardenolide production. Digitalis lanata exhibits enhanced expression of progesterone 5β-reductase 2 (P5βR2), which catalyzes the stereospecific reduction of progesterone to 5β-pregnane-3,20-dione, a critical intermediate in digoxigenin formation [9] [10]. This enzyme belongs to the short-chain dehydrogenase/reductase superfamily and demonstrates no structural homology to its mammalian counterpart, which is a member of the aldo-keto reductase family [10].

Enzymatic Glycosylation Mechanisms in Cardiac Glycoside Production

The formation of digoxigenin-containing cardiac glycosides involves a sophisticated series of glycosylation reactions catalyzed by members of the UDP-glycosyltransferase superfamily [11] [12]. These enzymes catalyze the addition of glycosyl groups from UDP-sugar donors to the 3β-hydroxyl position of the steroid aglycone through nucleophilic bimolecular substitution mechanisms [11] [13].

The primary glycosylation step involves UDP-fucose:digitoxigenin 3-O-fucosyltransferase, which attaches the first sugar residue to the digitoxigenin aglycone [12]. This enzyme demonstrates strict stereochemical requirements, exclusively recognizing the β-configuration of the 3-hydroxyl group, as the corresponding α-epimer shows minimal to no activity [14]. The fucose attachment occurs through β-1,4-linkage formation, establishing the foundation for subsequent sugar chain elaboration.

Secondary glycosylation proceeds through the action of UDP-glucose:digitoxigenin monoglycoside glucosyltransferases, which extend the sugar chain by adding glucose residues in β-1,4-linkages [12]. Studies using shoot cultures of Digitalis lanata have demonstrated the formation of various mono- and diglycosides containing terminal glucose residues, including derivatives with glucomethylose, fucose, and digitalose moieties [15]. Importantly, digitoxosylated cardenolides are not formed when digitoxigenin serves as the acceptor substrate, indicating that digitoxosylation may only occur at earlier stages in the biosynthetic pathway [15].

The terminal glycosylation step involves UDP-glucose:digitoxin 16'-O-glucosyltransferase, which catalyzes the attachment of glucose to the 16' position of the sugar chain, forming compounds such as glucodigitoxin [12]. This enzyme exhibits remarkable regioselectivity, specifically targeting the 16'-hydroxyl group while leaving other hydroxyl positions unmodified.

Kinetic analyses of these glycosyltransferase reactions reveal that the enzymes demonstrate varying substrate specificities and catalytic efficiencies. The digitoxin glucosyltransferase shows particular importance in lanatoside C formation, as this compound serves as the immediate precursor for digoxin production through acetyl group removal and glucose hydrolysis [6]. The enzymatic conversion involves sequential action of lanatoside 15'-O-acetylesterase and cardenolide 16'-O-glucohydrolase, ultimately yielding digoxin as the final product [12].

Recent investigations using steroid glycosyltransferase UGT74AN3 from Catharanthus roseus have demonstrated the potential for engineering enhanced glycosylation systems [16]. This enzyme, combined with cyclodextrin glycosyltransferase from Bacillus licheniformis, enables the synthesis of cardiac glycosides with varied sugar chain lengths through sequential glycosylation reactions, achieving yields exceeding 80% [16].

The stereochemical requirements for effective glycosylation have been extensively characterized through systematic studies of digitoxigenin glycosides [17]. These investigations reveal that the 4'-hydroxyl conformation plays a major role in enzyme recognition, with all glycosides possessing equatorial 4'-hydroxyl groups demonstrating significantly higher activity than those with axial configurations [17]. The stereochemistry of the 3'-hydroxyl group exhibits less influence on activity compared to the 4'-hydroxyl position, contrasting with previous models of sugar-site binding [17].

Ecological Role in Plant Defense Systems

Digoxigenin and related cardiac glycosides function as crucial components of plant chemical defense systems, providing protection against herbivory and pathogen attack [18] [19] [20]. These compounds have evolved independently in at least twelve different plant families as deterrents to grazing and predation, demonstrating their effectiveness as defensive molecules [19].

The toxic properties of cardiac glycosides derive from their specific interaction with sodium-potassium adenosine triphosphatase pumps in animal cells [19]. At the concentrations typically encountered through plant consumption, these compounds cause cardiac disruption in potential herbivores, effectively reducing herbivory pressure through both direct toxicity and learned avoidance behaviors [18] [19]. Foxgloves containing digoxigenin produce these toxic chemicals specifically to deter herbivory, representing a classical example of chemical plant defense [18].

The regulation of cardiac glycoside production responds dynamically to environmental stresses and elicitor treatments, indicating sophisticated defense mechanisms [20] [21]. Under stress conditions, including heavy metal exposure, mechanical wounding, and pathogen attack, plants significantly increase cardenolide production through transcriptional activation of biosynthetic genes [20]. Studies with endemic Turkish Digitalis species have demonstrated that copper and mercury treatments substantially enhance cardiac glycoside accumulation, with concentrations of digoxigenin, gitoxigenin, and related compounds increasing dramatically under metal stress [20].

The defensive response involves coordination between reactive oxygen species signaling and cardenolide biosynthesis [20] [21]. Heavy metal-induced oxidative stress generates hydrogen peroxide, which serves as a signaling molecule for transcriptional activation of genes encoding enzymes involved in cardenolide biosynthesis [20]. This mechanism ensures rapid defensive compound production in response to environmental threats.

Progesterone 5β-reductase 2 has emerged as a critical component in the chemical defense response of foxglove plants [9]. This enzyme demonstrates remarkable responsiveness to stress conditions and chemical elicitors, with expression levels correlating directly with cardenolide accumulation [9]. The regulation involves ethylene and hydrogen peroxide signaling pathways, linking abiotic stress responses to secondary metabolite production [9].

Wound-induced accumulation of cardiac glycosides has been extensively documented in various cardenolide-producing species [22]. Following mechanical damage, plants rapidly increase production of defensive compounds, with maximum accumulation typically occurring 6-12 hours after wounding [22]. This response involves coordinated upregulation of multiple biosynthetic pathway genes, including hydroxymethylglutaryl-CoA synthase, 4-hydroxy-3-methylbut-2-enyl diphosphate reductase, and 1-deoxy-D-xylulose-5-phosphate reductoisomerase [22].

The ecological effectiveness of cardiac glycoside defense extends beyond direct toxicity to include recruitment of natural enemies [23]. Some studies suggest that isothiocyanates and related defensive compounds released during herbivore attack may attract beneficial insects that prey upon plant pests, creating a multi-layered defense system [23]. However, the exact mechanisms underlying these tritrophic interactions require further investigation to fully understand their ecological significance.

The evolution of cardiac glycoside production represents a remarkable example of plant adaptation to herbivory pressure. The independent evolution of these compounds across multiple plant families indicates strong selective pressure favoring their production [24] [25]. Comparative analysis of cardenolide-producing species reveals extensive diversification in structural variants, with some individual species accumulating up to fifty different cardiac glycoside structures [24]. This chemical diversity likely provides enhanced protection against specialized herbivores that might evolve resistance to specific compounds.

Purity

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 1.10

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Vapor Pressure

Pictograms

Acute Toxic

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Digoxigenin (I) biotransformation was investigated in 2 healthy men following ingestion of labeled (7.5 ug) and unlabeled (3 mg) I. Of the radioactivity in serum at 30 min, <26% chromatographed with I; the rest chromatographed as metabolites, most of which were polar. The main polar metabolites identified were glucuronides of 3-epidigoxigenin. There was extensive cross reactivity between metabolites and antisera to digoxin.

The sequential metabolism of digoxin (Dg3) to digoxigenin bis-digitoxoside (Dg2), digoxigenin mono-digitoxoside (Dg1) and digoxigenin (Dg0) was investigated in rat liver microsomes. Kinetic studies produced results consistent with a single enzyme mechanism describing the successive oxidative cleavages. Formation of Dg2 was catalysed with mean (+/-SD) Km and Vmax of 125 +/- 22 uM and 362 +/- 37 pmol/min/mg protein, respectively. The corresponding values for the formation of Dg1 were 61 +/- 5 microM and 7 +/-1 pmol/min/mg protein. Dg0 formation was catalysed with the apparent values of 30 +/- 9 uM and 310 +/- 30 pmol/min/mg protein. Chemical inhibition of cytochrome P450 (CYP) 3A subfamily with ketoconazole and triacetyoleandomycin decreased the formation of Dg2 and Dg1 by up to 90%. Antibodies specific to rat CYP3A2 lowered the rate of oxidative cleavage of Dg3 and Dg2 by up to 85%. Inhibition of CYP2E1, CYP2C subfamily and CYP1A2 by chemical and immuno-inhibition did not affect initial rates of metabolism of Dg3 and Dg2. In contrast, Dg1 metab was not affected by triacetyloleandomycin as well as by antibodies to CYP3A2, CYP2C11, CYP2E1, CYP2B1/2B2 and CYP1A2. It was however inhibited by >80% by gestodene and 17alpha-ethynylestradiol (selective inhibitors of human CYP3A). Collectively, these data support the involvement of CYP3A in the cleavage of Dg3 and Dg2 in rat liver microsomes. The enzyme-metabolizing Dg1 remains to be identified.

Human liver alcohol dehydrogenase (alcohol: NAD" oxidoreductase, EC 1.1.1.1) catalyzes the oxidation of the 3 beta-OH group of digitoxigenin, digoxigenin, and gitoxigenin to their 3-keto derivatives. Human liver alcohol dehydrogenase is the NAD(H)-dependent liver enzyme specific for the free hydroxyl group at C3 of the cardiac genins; this hydroxyl is the critical site of the genins' enzymatic oxidation and concomitant pharmacological inactivation in humans. Several kinetic approaches have demonstrated that ethanol and the pharmacologically active components of the digitalis glycosides are oxidized with closely similar kcat/Km values at the same site on human liver alcohol dehydrogenase, for which they compete. Human liver alcohol dehydrogenase thereby becomes an important biochemical link in the metabolism, pharmacology, and toxicology of ethanol and these glycosides, structurally unrelated agents that are both used widely.

Wikipedia

Use Classification

Methods of Manufacturing

Analytic Laboratory Methods

A post-column on-line immunochemical detection system was utilized for a very selective and sensitive method for determination of digoxin and digoxigenin. Fluorecine-labeled antibodies are used to target the chosen analytes, and the fluorescence detection system provides detection limits of 200 and 50 fmol, respectively, for digoxin and digoxigenin.

Storage Conditions

Interactions

Stability Shelf Life

Dates

2: Tokunaga S, Stegeman JJ. Elimination of nonspecific bands in non-radioactive electrophoretic mobility shift assays using the digoxigenin system. Anal Biochem. 2014 Nov 15;465:70-2. doi: 10.1016/j.ab.2014.06.020. Epub 2014 Jul 5. PubMed PMID: 25004462; PubMed Central PMCID: PMC4318779.

3: Deng Z, Su S, Meng X, Wu Y, Yang R, Han Y. [Detection of Yersinia pestis sRNA by digoxigenin-labeled Northern blot]. Wei Sheng Wu Xue Bao. 2013 Mar 4;53(3):293-8. Chinese. PubMed PMID: 23678576.

4: Lai TP, Wright WE, Shay JW. Generation of digoxigenin-incorporated probes to enhance DNA detection sensitivity. Biotechniques. 2016 Jun 1;60(6):306-9. doi: 10.2144/000114427. eCollection 2016. PubMed PMID: 27286808.

5: Panda S, Kar A. A novel phytochemical, digoxigenin-3-O-rutin in the amelioration of isoproterenol-induced myocardial infarction in rat: a comparison with digoxin. Cardiovasc Ther. 2012 Jun;30(3):125-35. doi: 10.1111/j.1755-5922.2010.00242.x. Epub 2010 Oct 20. PubMed PMID: 20961399.

6: Kessler C, Höltke HJ, Seibl R, Burg J, Mühlegger K. Non-radioactive labeling and detection of nucleic acids. I. A novel DNA labeling and detection system based on digoxigenin: anti-digoxigenin ELISA principle (digoxigenin system). Biol Chem Hoppe Seyler. 1990 Oct;371(10):917-27. PubMed PMID: 2076199.

7: Lacarelle B, Rahmani R, de Sousa G, Durand A, Placidi M, Cano JP. Metabolism of digoxin, digoxigenin digitoxosides and digoxigenin in human hepatocytes and liver microsomes. Fundam Clin Pharmacol. 1991;5(7):567-82. PubMed PMID: 1778535.

8: Kumar R, Lalitha KV. Digoxigenin-labeled probe-based colony blotting assay for rapid quantification of Salmonella serovars in seafood and water. J AOAC Int. 2012 Nov-Dec;95(6):1652-5. PubMed PMID: 23451381.

9: Kessler C. The digoxigenin:anti-digoxigenin (DIG) technology--a survey on the concept and realization of a novel bioanalytical indicator system. Mol Cell Probes. 1991 Jun;5(3):161-205. Review. PubMed PMID: 1870582.

10: Yano K, Mien YL, Sadaie Y, Asai K. Bacillus subtilis RNA polymerase incorporates digoxigenin-labeled nucleotide in vitro. J Gen Appl Microbiol. 2011;57(3):153-7. PubMed PMID: 21817827.

11: Mühlegger K, Huber E, von der Eltz H, Rüger R, Kessler C. Non-radioactive labeling and detection of nucleic acids. IV. Synthesis and properties of digoxigenin-modified 2'-deoxyuridine-5'-triphosphates and a photoactivatable analog of digoxigenin (photodigoxigenin). Biol Chem Hoppe Seyler. 1990 Oct;371(10):953-65. PubMed PMID: 2076201.

12: Mayilo S, Ehlers B, Wunderlich M, Klar TA, Josel HP, Heindl D, Nichtl A, Kürzinger K, Feldmann J. Competitive homogeneous digoxigenin immunoassay based on fluorescence quenching by gold nanoparticles. Anal Chim Acta. 2009 Jul 30;646(1-2):119-22. doi: 10.1016/j.aca.2009.05.023. Epub 2009 May 21. PubMed PMID: 19523564.

13: Pardue ML. In situ hybridization to polytene chromosomes in Drosophila using digoxigenin-labeled probes. Cold Spring Harb Protoc. 2011 Aug 1;2011(8):1003-6. doi: 10.1101/pdb.prot5655. PubMed PMID: 21807849.

14: Gault H, Kalra J, Longerich L, Dawe M. Digoxigenin biotransformation. Clin Pharmacol Ther. 1982 Jun;31(6):695-704. PubMed PMID: 7075117.

15: Liu J, Tang W, Chen R, Dai J. Microbial Transformation of 14-Anhydrodigoxigenin by Alternaria alternata. Chem Biodivers. 2015 Dec;12(12):1871-80. doi: 10.1002/cbdv.201500024. PubMed PMID: 26663840.

16: Komminoth P. Digoxigenin as an alternative probe labeling for in situ hybridization. Diagn Mol Pathol. 1992 Jun;1(2):142-50. PubMed PMID: 1342960.

17: Weigel LM, Belisle JT, Radolf JD, Norgard MV. Digoxigenin-ampicillin conjugate for detection of penicillin-binding proteins by chemiluminescence. Antimicrob Agents Chemother. 1994 Feb;38(2):330-6. PubMed PMID: 8192459; PubMed Central PMCID: PMC284449.

18: Ying C, Van Pelt J, Yap SH, De Clercq E, Neyts J. Use of digoxigenin-labelled probes for the quantitation of HBV-DNA in antiviral drug evaluation. J Virol Methods. 1999 Aug;81(1-2):155-8. PubMed PMID: 10488773.

19: Dinhopl N, Mostegl MM, Richter B, Nedorost N, Maderner A, Fragner K, Weissenböck H. In situ hybridisation for the detection of Leishmania species in paraffin wax-embedded canine tissues using a digoxigenin-labelled oligonucleotide probe. Vet Rec. 2011 Nov 12;169(20):525. doi: 10.1136/vr.d5462. Epub 2011 Sep 14. PubMed PMID: 21921059; PubMed Central PMCID: PMC3217050.

20: Van Deventer JA, Yuet KP, Yoo TH, Tirrell DA. Cell surface display yields evolvable, clickable antibody fragments. Chembiochem. 2014 Aug 18;15(12):1777-81. doi: 10.1002/cbic.201402184. Epub 2014 Jul 17. PubMed PMID: 25045032; PubMed Central PMCID: PMC4199383.